2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.
Industry
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of more complex pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thiazole Substitution: The thiazole ring is then functionalized with various substituents, such as phenyl and methyl groups, through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thiazole derivative with an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The thiazole rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, halogenating agents
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Amines: Products of reduction reactions
Halogenated or Alkylated Thiazoles: Products of substitution reactions
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Thiazole derivatives with different substituents
Uniqueness
The uniqueness of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-10-13(11-5-3-2-4-6-11)18-14(22-10)17-12(19)9-21-15-16-7-8-20-15/h2-6H,7-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKHXQVUDCTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NCCS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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